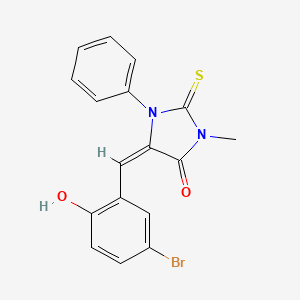
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone, also known as BMI, is a chemical compound that has gained attention due to its potential applications in scientific research. BMI is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. It has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
One advantage of 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone is its ease of synthesis, which makes it readily available for use in laboratory experiments. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various research fields. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research involving 5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone. One area of interest is the development of new antimicrobial agents based on this compound. Additionally, this compound may have potential applications in the treatment of various diseases, such as cancer and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone can be synthesized through a multi-step process starting from 2-amino-5-bromo-phenol. The first step involves the formation of a Schiff base by reacting 2-amino-5-bromo-phenol with 2-hydroxybenzaldehyde. The Schiff base is then reacted with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to give this compound as the final product.
科学的研究の応用
5-(5-bromo-2-hydroxybenzylidene)-3-methyl-1-phenyl-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biological activities and has been studied for its potential applications in various fields of scientific research. It has been found to have antitumor, antifungal, and antibacterial properties. This compound has also been shown to possess antioxidant and anti-inflammatory activities.
特性
IUPAC Name |
(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-19-16(22)14(10-11-9-12(18)7-8-15(11)21)20(17(19)23)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNBJIKRFVNAIB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)O)N(C1=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)O)/N(C1=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-methoxyphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5306700.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5306709.png)
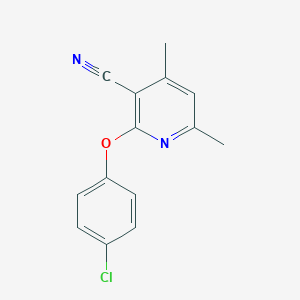
![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
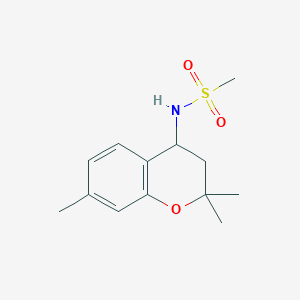
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
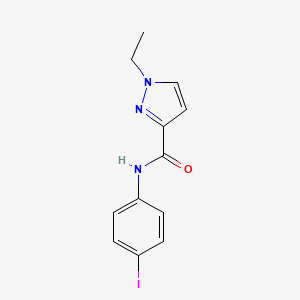
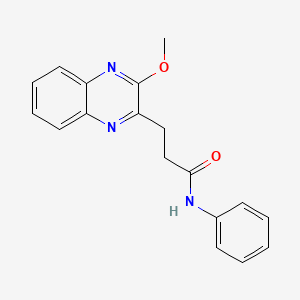
![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)
![{3-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5306800.png)
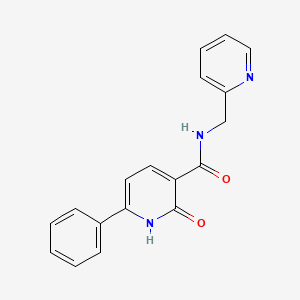
![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)
![N-[1-[(allylamino)carbonyl]-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5306825.png)